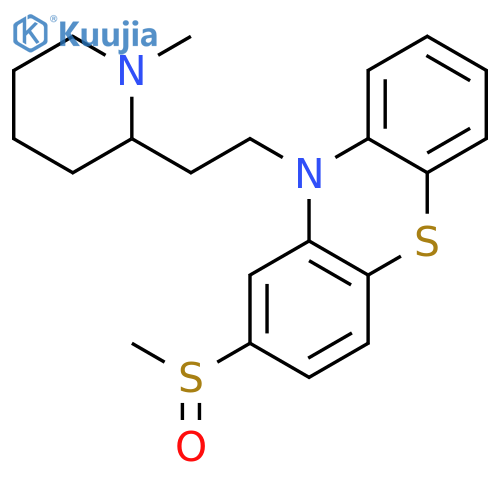Cas no 5588-33-0 (Mesoridazine)

Mesoridazine structure
商品名:Mesoridazine
Mesoridazine 化学的及び物理的性質
名前と識別子
-
- 10H-Phenothiazine,10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-
- Mesoridazine
- 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
- 10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylsulphinylphenothiazine
- 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine
- 10-{2-[(RS)1-methylpiperidin-2-yl]ethyl}-2-methylsulfinyl-10H-phenothiazine
- Calodal
- Lidanar
- Lidanil
- Mesoridazina
- Mesoridazinum
- Serentil
- Thioridazine thiomethyl sulfoxide
- Thioridazine-2-sulfoxide
- Tps23
- 5588-33-0 (FREE BASE)
- GTPL7227
- Prestwick3_000529
- Prestwick1_000529
- EN300-19767162
- NSC-186066
- AKOS027378787
- THIORIDAZINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- Prestwick2_000529
- DTXSID3023265
- 10-(2-(1-Methyl-2-piperidyl)ethyl)-2-methylsulfinyl phenothiazine
- AB00513854
- NS-531
- Tox21_112018
- SLVMESMUVMCQIY-UHFFFAOYSA-N
- CAS-5588-33-0
- Thioridazien thiomethyl sulfoxide
- HMS2090H22
- 10-[2(1-Methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)-phenothiazine
- Tox21_110052
- NCGC00163157-02
- DTXCID503265
- Mesoridazine (USAN/INN)
- 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-methylsulfinyl phenothiazine
- AB00513854_13
- DB00933
- MESORIDAZINE [INN]
- WLN: T C666 BN ISJ ESO&1 B2- BT6NTJ A
- 10-(2-(1-methylpiperidin-2-yl)ethyl)-2-(methylsulfinyl)-10H-phenothiazine
- 10-(2(1-Methyl-2-piperidyl)ethyl)-2-(methylsulfinyl)-phenothiazine
- NCGC00163157-01
- L000852
- UNII-5XE4NWM740
- SR-01000759425-4
- SR-01000759425
- NCGC00014529-01
- 10H-Phenothiazine, 10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-
- MESORIDAZINE [HSDB]
- 5588-33-0
- BSPBio_000517
- Lidanar (TN)
- Mesoridazina [INN-Spanish]
- 10-[2(1-Methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)phenothiazine
- AB00513854-11
- TPS 23
- AB00513854_12
- NS00001696
- MESORIDAZINE [USAN]
- SPBio_002438
- NCI60_001547
- Thioridazine 2-sulfoxide
- CHEBI:6780
- Tox21_110052_1
- MESORIDAZINE [VANDF]
- NSC 186066
- D02671
- HSDB 3357
- SCHEMBL19735
- TPS-23
- BRD-A14395271-001-01-5
- Mesoridazine [USAN:INN:BAN]
- Biomol-NT_000013
- MESORIDAZINE [MART.]
- BPBio1_001167
- NCGC00163157-04
- 2-Methanesulfinyl-10-[2-(1-methyl-piperidin-2-yl)-ethyl]-10H-phenothiazine
- 10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylsulfinyl-phenothiazine
- MESORIDAZINE [MI]
- 10H-Phenothiazine, 10-(2-(1-methyl-2-piperidinyl)ethyl)-2-(methylsulfinyl)-
- BPBio1_000569
- Tox21 112018
- C07143
- BDBM50131440
- NC-123
- Phenothiazine, 10-[2-(1-methyl-2-piperidyl)ethyl]-2-(methylsulfinyl)-
- 10-(2(1-Methyl-2-piperidyl)ethyl)-2-(methylsulfinyl)phenothiazine
- CS-0013666
- HY-B1482A
- THD-2-SO
- NCGC00163157-03
- MESORIDAZINE [WHO-DD]
- 5XE4NWM740
- CHEMBL1088
- THIORIDAZINE IMPURITY B [EP IMPURITY]
- T-2-SO
- 2-methanesulfinyl-10-[2-(1-methylpiperidin-2-yl)ethyl]-10H-phenothiazine
- Mesoridazine free base
- NSC 186066; Serentil; TPS 23
- NSC186066
- BRD-A14395271-074-03-8
- Q6821618
- NCGC00163157-05
- FT-0671034
- Mesoridazinum [INN-Latin]
- 10-(2-(1-Methyl-2-piperidinyl)ethyl)-2-(methylsulfinyl)-10H-phenothiazine
- BRD-A14395271-074-16-0
- BRD-A14395271-074-17-8
- BRD-A14395271-074-18-6
-
- MDL: MFCD00866645
- インチ: InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
- InChIKey: SLVMESMUVMCQIY-UHFFFAOYSA-N
- ほほえんだ: CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C
計算された属性
- せいみつぶんしりょう: 386.14900
- どういたいしつりょう: 386.149
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 68.1A^2
じっけんとくせい
- 密度みつど: 1.1234 (rough estimate)
- ふってん: 570.5°Cat760mmHg
- フラッシュポイント: 298.9°C
- 屈折率: 1.5950 (estimate)
- PSA: 68.06000
- LogP: 5.76970
Mesoridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M225760-100mg |
Mesoridazine |
5588-33-0 | 100mg |
$ 230.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17028-10mg |
Mesoridazine |
5588-33-0 | 98% | 10mg |
¥655.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17028-50mg |
Mesoridazine |
5588-33-0 | 98% | 50mg |
¥2448.00 | 2023-09-09 | |
| 1PlusChem | 1P003AZG-100mg |
Mesoridazine |
5588-33-0 | ≥95% | 100mg |
$332.00 | 2024-04-29 | |
| 1PlusChem | 1P003AZG-50mg |
Mesoridazine |
5588-33-0 | ≥95% | 50mg |
$204.00 | 2024-04-29 | |
| TRC | M225760-5mg |
Mesoridazine |
5588-33-0 | 5mg |
$ 81.00 | 2023-09-07 | ||
| TRC | M225760-1g |
Mesoridazine |
5588-33-0 | 1g |
$1092.00 | 2023-05-18 | ||
| A2B Chem LLC | AB53404-50mg |
Mesoridazine |
5588-33-0 | ≥95% | 50mg |
$136.00 | 2024-04-19 | |
| A2B Chem LLC | AB53404-100mg |
Mesoridazine |
5588-33-0 | ≥95% | 100mg |
$240.00 | 2024-04-19 | |
| 1PlusChem | 1P003AZG-10mg |
Mesoridazine |
5588-33-0 | ≥95% | 10mg |
$78.00 | 2024-04-29 |
Mesoridazine 関連文献
-
1. Differentiating crack cocaine from regular cocaine in whole blood samples in drugs and driving casesJeffery Hackett,Albert A. Elian Anal. Methods 2014 6 7195
-
Mohamed Ibrahim Walash,Mohamed Rizk,Abdel-Malik Abou-Ouf,Fathalla Belal Analyst 1983 108 626
-
Lei Wang,Mingjie Chen,Junliang Zhang Org. Chem. Front. 2019 6 32
-
David Laurie,Andrew J. Manson,Andrew Mounsey,Frederick J. Rowell,John Seviour Analyst 1987 112 687
-
Yao Chen,Xiaoli Xu,Tingming Fu,Wei Li,Zongliang Liu,Haopeng Sun RSC Adv. 2015 5 90288
5588-33-0 (Mesoridazine) 関連製品
- 14759-06-9(Thioridazine 2-Sulfone)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量